3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
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Overview
Description
3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile: is a chemical compound known for its unique structure and reactivity It features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under mild conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The dioxaborolane intermediate is then coupled with a suitable aryl halide through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent like toluene or ethanol.
Nitrile Introduction: The final step involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach enhances the efficiency and yield of the synthesis process. Additionally, the use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Primary amines, secondary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is used as a building block for the construction of complex molecules. Its boron-containing ring is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity and selectivity of pharmaceutical compounds. Additionally, the nitrile group can be a precursor for the synthesis of various bioactive molecules.
Industry
In the materials science field, this compound can be used to develop new materials with unique properties. For example, it can be incorporated into polymers to improve their thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile exerts its effects depends on its specific application. In chemical reactions, the boron atom acts as a Lewis acid, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar boron-containing ring but different functional groups.
3-Oxo-3-phenylpropanenitrile: Lacks the boron-containing ring.
Uniqueness
3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is unique due to the presence of both the dioxaborolane ring and the nitrile group. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-oxo-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)13(18)9-10-17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNXSTPWPQCNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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